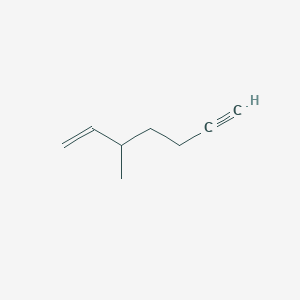

3-Methylhept-1-en-6-yne

Beschreibung

3-Methylhept-1-en-6-yne is a linear enyne compound characterized by an alkene group at position 1 and an alkyne group at position 6 of a seven-carbon chain, with a methyl substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, particularly in cycloadditions or metathesis reactions.

Eigenschaften

CAS-Nummer |

65939-60-8 |

|---|---|

Molekularformel |

C8H12 |

Molekulargewicht |

108.18 g/mol |

IUPAC-Name |

3-methylhept-1-en-6-yne |

InChI |

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h1,5,8H,2,6-7H2,3H3 |

InChI-Schlüssel |

PQBWGRWSMFTXHH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC#C)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methylhept-1-en-6-yne can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method yields 3-oxabicyclo[3.3.0]octenes, indicating a preference for this pathway over the competitive formation of carbobicyclo[3.3.0]octenes .

Industrial Production Methods

Industrial production methods for 3-Methylhept-1-en-6-yne are not well-documented in the literature. the synthesis of similar compounds often involves catalytic processes and the use of specialized equipment to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylhept-1-en-6-yne undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Methylhept-1-en-6-yne can yield various oxygenated compounds, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-Methylhept-1-en-6-yne has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methylhept-1-en-6-yne involves its interaction with molecular targets and pathways. For example, in enyne metathesis reactions, it forms a butadiene through the interaction with a metal carbene catalyst . This reaction is a variation of olefin metathesis and involves the formation of a metallacyclobutene intermediate .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Methylhept-1-en-6-yne and related compounds:

Spectroscopic and Physical Properties

- IR Spectroscopy: Linear enynes like 3-Methylhept-1-en-6-yne typically show ν(C≡C) ~2100–2260 cm⁻¹ and ν(C=C) ~1640–1680 cm⁻¹. In contrast, cyclohexenones exhibit strong ν(C=O) ~1680–1750 cm⁻¹ .

- Thermal Stability: Cyclic enones (–4) may decompose at lower temperatures due to ring strain, whereas linear enynes are more thermally stable but prone to polymerization without stabilizers.

Research Findings and Implications

- Metathesis Potential: highlights the use of enynes in asymmetric metathesis, suggesting that 3-Methylhept-1-en-6-yne could serve as a substrate for generating complex carbocycles .

- Steric Effects : The methyl group in 3-Methylhept-1-en-6-yne may hinder regioselectivity in reactions compared to III.15e, where the hydroxyl group directs reactivity via hydrogen bonding.

- Regulatory Considerations : While references permissible concentration levels (ПДК), this likely applies to industrial handling rather than specific reactivity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.